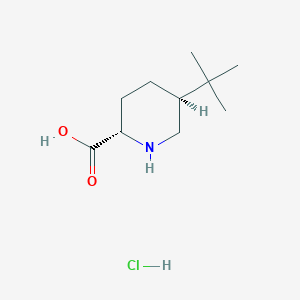

(2S,5S)-5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine carboxylic acids, such as “(2S,5S)-5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride”, are a class of organic compounds that contain a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “tert-butyl” group is a branched alkyl group, and “hydrochloride” indicates that the compound forms a salt with hydrochloric acid .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a piperidine derivative with a carboxylic acid or its derivative . For example, one method involves the reaction of a tert-butyl ester with a piperidine derivative in the presence of a strong acid .Molecular Structure Analysis

The molecular formula of similar compounds is typically C6H12ClNO3 . The structure contains a piperidine ring, a carboxylic acid group, and a tert-butyl group .Chemical Reactions Analysis

Piperidine carboxylic acids can participate in various chemical reactions. They can act as bases, forming salts with acids, or as nucleophiles, reacting with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as solubility, melting point, and boiling point can vary widely .Scientific Research Applications

Synthesis and Structural Analysis

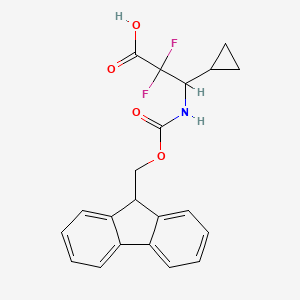

Vinylfluoro Group as an Acetonyl Cation Equivalent

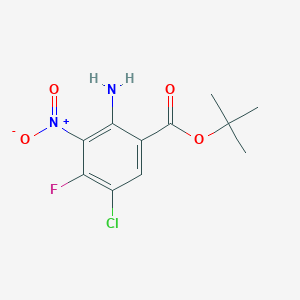

The vinylfluoro group in this compound acts as an acetonyl cation equivalent under acidic conditions, leading to the synthesis of pipecolic acid derivatives, which are further used in the synthesis of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010).

Molecular Structure of Chiral Cyclic Amino Acid Esters

The title compound is synthesized as a chiral cyclic amino acid ester, with its structure determined through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Combinatorial Chemistry and Synthesis

Solution-Phase Combinatorial Synthesis

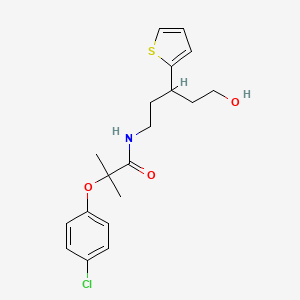

This compound is central to the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlighting its versatility in the generation of diverse chemical libraries (Malavašič et al., 2007).

Production of Biofuels and Polymers

Its derivatives can be used in the production of acid chloride derivatives of furan compounds, which are key intermediates for furoate ester biofuels and polymers (Dutta et al., 2015).

Stereochemistry and Enantioselectivity

Asymmetric Synthesis and Stereochemistry

It plays a significant role in the asymmetric synthesis of various amino acids and peptides, demonstrating its importance in stereochemical control (Herdeis & Heller, 1993).

Synthesis of Hydroxylysine and Related Alpha-Amino Acids

The compound is used in the efficient synthesis of (2S,5R)-5-hydroxylysine, a unique amino acid in collagen, highlighting its role in biochemistry (Marin et al., 2002).

Therapeutic Applications

Renin Inhibitors in Medicinal Chemistry

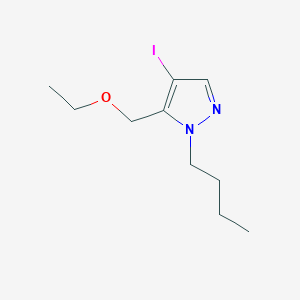

Derivatives of this compound are utilized in the design of angiotensinogen transition-state analogues, showcasing its potential in the development of therapeutic agents (Thaisrivongs et al., 1987).

HIV-Protease Assay Based on a Chromogenic Amino Acid

It's used in the synthesis of oligopeptides for sequence-specific chromogenic protease substrates, aiding in the detection of HIV-protease activity (Badalassi et al., 2002).

Safety and Hazards

Properties

IUPAC Name |

(2S,5S)-5-tert-butylpiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLROSUOYOEPPM-WLYNEOFISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CC[C@H](NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)

![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)

![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)